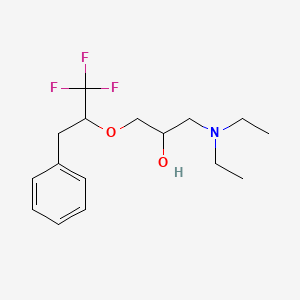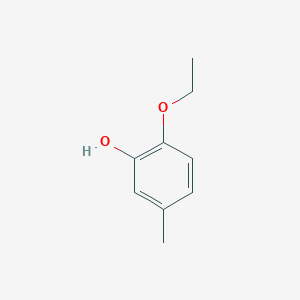
1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-(diethylamino)propan-2-ol
Overview
Description
1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-(diethylamino)propan-2-ol is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as BTF, and it is a beta-adrenergic receptor agonist that has been shown to have potential therapeutic effects in a variety of conditions. In
Mechanism of Action
BTF acts as a beta-adrenergic receptor agonist, binding to and activating beta-adrenergic receptors in the body. This activation leads to the activation of adenylate cyclase, which in turn leads to an increase in cyclic AMP levels. This increase in cyclic AMP levels leads to a variety of downstream effects, including the relaxation of smooth muscle, increased cardiac output, and increased glucose uptake in skeletal muscle.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTF are numerous and varied. BTF has been shown to have bronchodilator effects, making it a potential treatment for respiratory conditions such as asthma. It has also been shown to have vasodilator effects, making it a potential treatment for cardiovascular conditions. Additionally, BTF has been shown to increase insulin sensitivity and promote weight loss, making it a potential treatment for obesity and diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using BTF in lab experiments is its specificity for beta-adrenergic receptors. This specificity allows for more targeted research into the effects of beta-adrenergic receptor activation. Additionally, BTF has been shown to have a relatively low toxicity profile, making it a relatively safe compound to work with in lab experiments.
One limitation of using BTF in lab experiments is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, BTF has a relatively short half-life in the body, which can make it difficult to study the long-term effects of the compound.
Future Directions
There are many potential future directions for research into BTF. One potential direction is the development of new synthesis methods that can improve the yield and efficiency of BTF synthesis. Additionally, further research is needed to fully understand the biochemical and physiological effects of BTF, particularly in the context of its potential therapeutic applications. Finally, research is needed to explore potential new applications for BTF, particularly in the treatment of conditions such as obesity and diabetes.
Scientific Research Applications
BTF has been studied extensively due to its potential therapeutic effects. It has been shown to have bronchodilator effects, making it a potential treatment for respiratory conditions such as asthma. BTF has also been studied for its potential use in the treatment of cardiovascular conditions, as it has been shown to have vasodilator effects. Additionally, BTF has been shown to have potential applications in the treatment of obesity and diabetes, as it has been shown to increase insulin sensitivity and promote weight loss.
properties
IUPAC Name |
1-(diethylamino)-3-(1,1,1-trifluoro-3-phenylpropan-2-yl)oxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F3NO2/c1-3-20(4-2)11-14(21)12-22-15(16(17,18)19)10-13-8-6-5-7-9-13/h5-9,14-15,21H,3-4,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKMUNUHXSHUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC(CC1=CC=CC=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-(diethylamino)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-3-[({[(3-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040940.png)
![methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3040943.png)
![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate](/img/structure/B3040944.png)
![5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3040945.png)
![N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide](/img/structure/B3040946.png)
![2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040948.png)

![N3-[3,5-di(trifluoromethyl)phenyl]-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040953.png)
![N3-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040954.png)
![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxylate](/img/structure/B3040955.png)
![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate](/img/structure/B3040957.png)
![Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040958.png)
![Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040959.png)
![Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B3040960.png)